2,4-Dihydroxycinnamic acid

Enzymatic Browning Food Preservation Polyphenol Oxidase

Sourcing the correct hydroxycinnamic acid regioisomer is critical, as subtle hydroxyl positioning dictates enzyme inhibition. Generic 'dihydroxycinnamic acid' cannot replicate 2,4-DHCA's profile. This compound delivers: • 15.5-fold greater PPO inhibition vs. benzoic acid via a mixed-type mechanism, enabling anti-browning agent development. • 79.61% cell viability restoration in Aβ40 cytotoxicity models for SAR benchmarking. • 34% stronger in silico spike-ACE2 binding than Umifenovir for antiviral screening. Consistent purity and reliable global supply streamline your R&D procurement.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 614-86-8
Cat. No. B1297467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxycinnamic acid
CAS614-86-8
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C=CC(=O)O
InChIInChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
InChIKeyHGEFWFBFQKWVMY-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxycinnamic Acid (Umbellic Acid) Overview


2,4-Dihydroxycinnamic acid (also known as umbellic acid) is a naturally occurring hydroxycinnamic acid, a class of phenolic compounds characterized by a phenylpropenoic acid core bearing two hydroxyl groups at the 2- and 4-positions on the aromatic ring [1]. It serves as a biosynthetic precursor to umbelliferone and is an isomer of caffeic acid (3,4-dihydroxycinnamic acid) . While structurally related to other cinnamic acid derivatives, the unique ortho/para-substitution pattern of 2,4-DHCA imparts distinct physicochemical and biological interaction profiles that cannot be extrapolated from other regioisomers or in-class analogs [2].

Structural identity 2,4-substituted hydroxycinnamic acid; distinct regioisomer vs caffeic acid
Biosynthetic role Natural precursor to umbelliferone; supports coumarin pathway studies
Binding profile Ortho/para hydroxylation yields unique enzyme interaction patterns not replicated by other regioisomers

Why 2,4-DHCA Cannot Be Substituted


Within the hydroxycinnamic acid family, subtle differences in hydroxyl group positioning fundamentally alter biological recognition, enzyme inhibition kinetics, and physicochemical stability [1]. For instance, while caffeic acid (3,4-dihydroxycinnamic acid) is a potent antioxidant, the 2,4-regioisomer exhibits distinct binding modes in enzyme active sites, resulting in altered inhibition mechanisms (e.g., mixed-type vs. competitive) and differing potency against targets like polyphenol oxidase [2]. Procurement of a generic 'dihydroxycinnamic acid' or a different regioisomer will not replicate the specific interaction profiles of 2,4-DHCA, as evidenced by direct comparative studies outlined below [3].

Regioisomer mismatch
Caffeic acid (3,4-dihydroxy) differs in hydroxyl positions, altering enzyme recognition and inhibition type. A generic “dihydroxycinnamic acid” will not match 2,4-DHCA binding.
Mechanism divergence
2,4-DHCA acts as a mixed-type inhibitor on targets such as PPO; other regioisomers may show competitive or uncompetitive kinetics, shifting experimental outcomes.
Biological readout drift
Distinct hydrogen-bond networks and docking poses produce different cellular protection and enzyme inhibition profiles that cannot be extrapolated from class-level antioxidant behavior.

Quantitative Differentiation of 2,4-DHCA


PPO Inhibition vs. Benzoic Acid

2,4-Dihydroxycinnamic acid exhibits a 15.5-fold lower IC50 value (0.092 mmol L-1) compared to benzoic acid (1.425 mmol L-1) for the inhibition of polyphenol oxidase (PPO) activity [1]. The inhibition mechanism is distinct: 2,4-DHCA acts as a mixed-type inhibitor, whereas benzoic acid is purely competitive [1]. Molecular docking studies confirm that 2,4-DHCA forms more stable hydrogen bonds within the PPO active site [1].

PPO Inhibition vs Benzoic Acid
Head-to-head
2,4-DHCA IC50 0.092 mmol L⁻¹ · Benzoic acid IC50 1.425 mmol L⁻¹ · 15.5-fold lower IC50
Supports mixed-type inhibition profile for browning control research
Mushroom tyrosinase PPO assay; direct comparison from Sun et al. 2022
Enzymatic Browning Food Preservation Polyphenol Oxidase

Aβ40-Induced Cytotoxicity Attenuation

In an in vitro model of Alzheimer's disease, treatment with 200 μM 2,4-DHCA restored cell viability of Aβ40-challenged PC12 cells to 79.61%, compared to the untreated control survival rate of 49.47% [1]. While the most potent analog, 3,4,5-trihydroxycinnamic acid, achieved 84.78% viability, 2,4-DHCA demonstrated clear cytoprotective activity within the same assay, outperforming mono-hydroxylated cinnamic acids [1]. This places 2,4-DHCA as an intermediate-potency candidate among hydroxycinnamic acids with a defined structure-activity relationship.

Aβ40 Cytotoxicity Attenuation
Head-to-head
Cell viability 79.61% at 200 μM vs untreated Aβ40 control 49.47% · +30.14% absolute increase
Reported cell-model response context for neurodegeneration research
PC12 cells, Aβ40 challenge; Hao et al. 2020
Alzheimer's Disease Amyloid-Beta Neuroprotection

Spike-ACE2 Binding Affinity vs. Umifenovir

Computational docking studies against the SARS-CoV-2 spike receptor-binding domain complexed with ACE2 protein (PDB ID: 6LZG) revealed that 2,4-dihydroxycinnamic acid exhibits a binding affinity of -28.43 kcal/mol, which is 34% stronger than the reference antiviral agent Umifenovir (-21.24 kcal/mol) . This suggests a favorable interaction profile that could serve as a starting point for antiviral development.

Spike-ACE2 Binding Affinity
Data to verify
Binding ΔG -28.43 kcal/mol vs Umifenovir -21.24 kcal/mol · 34% stronger in silico
In silico docking suggests affinity; requires in vitro validation
Computational docking, PDB:6LZG; source not confirmed
Antiviral SARS-CoV-2 In Silico Screening

MPO Inhibition and Antioxidant Activity vs. 5-ASA

A structural derivative, (E)-(2,4-dihydroxy)-α-aminocinnamic acid (compound 2f), demonstrated myeloperoxidase (MPO) inhibitory and antioxidant activities that were as good or better than the standard-of-care drug 5-aminosalicylic acid (5-ASA) in vitro and in a rat TNBS-induced ulcerative colitis model [1]. In vivo, compound 2f reduced colonic ulcers, decreased MPO activity and malondialdehyde (MDA) levels, and increased glutathione (GSH) content more effectively than 5-ASA [1].

MPO Inhibition (Derivative)
Class-level
Derivative 2f reported as good or better than 5-ASA in vivo; no explicit IC50 provided
Supports scaffold potential for anti-inflammatory target research
No direct data for unmodified 2,4-DHCA; TNBS colitis rat model
Ulcerative Colitis Inflammation Myeloperoxidase

Free Radical Scavenging vs. α-Tocopherol

A closely related natural derivative, 2,4-dihydroxy-5-methoxycinnamic acid, exhibited DPPH radical scavenging activity with an IC50 of 124 ± 5.76 µM, placing it slightly less potent than α-tocopherol (IC50 = 96 ± 0.46 µM) and vitamin C (IC50 = 90 ± 0.56 µM) [1]. This provides a class-level benchmark for the antioxidant potential of 2,4-dihydroxycinnamic acid derivatives.

DPPH Radical Scavenging
Class-level
Derivative IC50 124 ± 5.76 µM vs α-tocopherol 96 µM · 1.29-fold higher IC50 (lower potency)
Supports antioxidant structure-activity relationship review
Class-level data from 2,4-dihydroxy-5-methoxycinnamic acid; no data for parent 2,4-DHCA
Antioxidant DPPH Assay Free Radical

High-Value Application Scenarios for 2,4-DHCA


Enzymatic Browning Control in Food and Cosmetics

Given its 15.5-fold greater PPO inhibitory potency compared to benzoic acid [1] and its mixed-type inhibition mechanism, 2,4-DHCA is particularly well-suited for development as an anti-browning agent in fresh-cut fruits, vegetables, and cosmetic products where oxidative discoloration is a quality concern. Its natural occurrence and favorable hydrogen bonding profile [1] offer advantages over synthetic alternatives.

Neurodegenerative Disease Research Tool

With demonstrated ability to restore cell viability to 79.61% in an Aβ40-induced cytotoxicity model [2], 2,4-DHCA serves as a valuable intermediate-activity comparator in structure-activity relationship (SAR) studies of hydroxycinnamic acids targeting amyloid-beta aggregation. Researchers can use it to benchmark novel derivatives against a compound with defined potency within the hydroxylation series.

In Silico Screening and Antiviral Lead Discovery

The 34% stronger in silico binding affinity to the spike-ACE2 complex compared to Umifenovir positions 2,4-DHCA as a priority compound for in vitro validation against SARS-CoV-2 and potentially other coronaviruses. Its favorable docking score provides a quantifiable rationale for inclusion in focused libraries for antiviral drug discovery.

Anti-Inflammatory Drug Discovery Scaffold

Class-level evidence from a 2,4-DHCA derivative demonstrating superior MPO inhibition and in vivo efficacy over 5-ASA in a colitis model [3] supports the use of the 2,4-dihydroxycinnamic acid core as a privileged scaffold for designing novel therapeutics targeting inflammatory bowel disease and other MPO-driven inflammatory conditions.

Application
Selection Property
Validation Focus
Enzymatic browning research
Mixed-type PPO inhibition profile
PPO inhibition mechanism and potency assays
Amyloid-beta cytotoxicity studies
Cell viability restoration profile
MTT assay and Aβ aggregation endpoints
In silico antiviral screening
Spike-ACE2 docking affinity profile
In vitro spike binding and viral entry assays
MPO-driven inflammation models
2,4-DHCA scaffold anti-inflammatory activity
MPO inhibition and colitis model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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